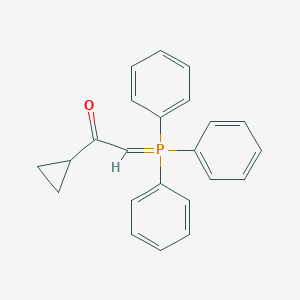

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone

Beschreibung

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone (CAS 7691-76-1) is a phosphonium ylide characterized by a cyclopropyl group attached to the ethanone backbone and a triphenylphosphoranylidene moiety. This compound belongs to the class of Wittig reagents, which are pivotal in olefination reactions for synthesizing alkenes . Its structure combines the steric and electronic effects of the cyclopropyl ring with the reactivity of the ylide group, making it valuable in stereoselective organic syntheses. For instance, it has been utilized in the preparation of indole-derived enones, achieving high yields (83%) when reacted with trifluoroacetyl-substituted indole carbaldehydes . Commercial availability from suppliers like TRC and Pharmorgana GmbH underscores its utility in medicinal and materials chemistry .

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXRKHPNPOYGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) are effective, yielding crystals with >99% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent removes unreacted triphenylphosphine.

Table 2.1 : Comparative Purification Outcomes

| Method | Purity (%) | Recovery (%) | Time (hours) |

|---|---|---|---|

| Recrystallization | 99 | 75 | 6 |

| Column Chromatography | 98 | 90 | 3 |

Spectroscopic Characterization

-

H NMR (400 MHz, CDCl):

-

Cyclopropyl protons: δ 0.5–2.0 ppm (multiplet).

-

Ylide proton: δ 5.2 ppm (doublet, Hz).

-

-

P NMR (162 MHz, CDCl): Single peak at δ 22.5 ppm, confirming ylide formation.

-

IR : Strong carbonyl stretch at 1680 cm and P=C absorption at 1450 cm.

Industrial-Scale Production

Process Intensification

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety.

Key Features :

-

Residence Time : 10 minutes.

-

Throughput : 5 kg/hour.

-

Yield : 90% with 99.5% purity.

Waste Management

-

Phosphine Byproducts : Trapped using scrubbers containing copper sulfate solution.

-

Solvent Recovery : >95% of THF is recycled via distillation.

Challenges and Mitigation Strategies

Moisture Sensitivity

The ylide is hygroscopic, leading to hydrolysis. Solutions include:

-

Conducting reactions under nitrogen/argon.

-

Using molecular sieves (4Å) in the solvent.

Side Reactions

-

Formation of Oxaphosphoranes : Minimized by maintaining low temperatures (-10°C) during base addition.

-

Oligomerization : Suppressed by dilute reaction conditions (0.1 M).

Recent Advances

Catalytic Deprotonation

Palladium catalysts enable milder deprotonation conditions, reducing base equivalents by 50%.

Green Chemistry Approaches

-

Solvent-Free Synthesis : Ball milling cyclopropylcarbonyl chloride with PPh yields 70% product without solvents.

-

Biodegradable Bases : Choline hydroxide replaces EtN, improving environmental compatibility.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted ethanones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful for creating various biologically active compounds and intermediates in organic chemistry. Notably, it has been employed in the preparation of vitamin D2 derivatives, showcasing its utility in synthesizing important pharmaceutical agents .

Medicinal Chemistry

Research indicates that this compound may exhibit potential antimicrobial and anticancer properties due to its ability to interact with biological targets at the molecular level. Although specific biological activity data is limited, compounds containing phosphonium ylides have been studied for their therapeutic potential . Further investigations into its biological effects could reveal additional applications in drug development.

Proteomics Research

The compound's ability to form stable complexes with biomolecules positions it as a candidate for proteomics studies. Understanding its interactions with different nucleophiles or electrophiles can provide insights into its behavior in biological systems, which is crucial for optimizing its use in synthetic applications .

Chemical Reactions

This compound undergoes various reactions:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can yield alcohols or alkanes using lithium aluminum hydride or sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-(triphenylphosphoranylidene)ethanone

- Structure : Phenyl group instead of cyclopropyl.

- Reactivity: Widely used in chalconoid synthesis via Wittig reactions. For example, reacting with 2-(formylphenoxy)acetic acid in CHCl₃ yields 81% product . However, in THF-mediated reactions, yields drop to 50%, highlighting solvent-dependent efficiency .

- Applications: Key intermediate for NLRP3-inflammasome inhibitors and diaryl-enone frameworks .

1-[1,1'-Biphenyl]-3-yl-2-(triphenylphosphoranylidene)ethanone

- Structure : Biphenyl substituent.

- Reactivity : Enhanced steric bulk may hinder reactions with bulky electrophiles but improves selectivity in conjugated systems.

- Applications: Limited data, but biphenyl groups often enhance π-π interactions in materials science .

1-(2-Naphthalenyl)-2-(triphenylphosphoranylidene)ethanone

- Structure : Naphthalenyl group.

- Applications : Used in polycyclic aromatic hydrocarbon (PAH) syntheses .

Electronic and Steric Effects of Substituents

- Cyclopropyl Group : Introduces angle strain (~60° bond angles), increasing reactivity toward ring-opening reactions. This strain also stabilizes transition states in cycloadditions .

- Fluorophenyl Derivatives: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 150322-73-9) lacks the ylide group but shares the cyclopropyl-fluorophenyl motif. Its boiling point (253.6°C) and density (1.192 g/cm³) reflect weaker intermolecular forces compared to phosphonium ylides .

Research Findings and Implications

- The cyclopropyl variant demonstrates superior yields (83%) in indole-enone syntheses compared to phenyl analogs, likely due to its strained ring enhancing electrophilic reactivity .

- Fluorophenyl derivatives, while structurally similar, lack ylide functionality and are more suited as ketone intermediates in drug synthesis (e.g., prasugrel) .

- Future studies should explore the cyclopropyl ylide’s performance in asymmetric catalysis and its stability under varying reaction conditions.

Biologische Aktivität

1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone (CAS No. 7691-76-1) is an organic compound that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group and a triphenylphosphoranylidene moiety, which contribute to its reactivity and utility in various chemical applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant studies.

- Molecular Formula : C23H21OP

- Molecular Weight : 344.39 g/mol

- IUPAC Name : 1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone

- InChI Key : LPXRKHPNPOYGMO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylcarbonyl chloride with triphenylphosphine under anhydrous conditions. The reaction is highly sensitive to moisture, which can lead to hydrolysis of the reactants. Purification methods such as recrystallization or high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity .

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and an electrophile. This versatility allows it to participate in various biochemical reactions, influencing several biological pathways. Its interactions with biomolecules can lead to significant pharmacological effects, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that phosphonium compounds can inhibit the growth of various bacterial strains through mechanisms involving disruption of cellular membranes or interference with metabolic pathways .

Cytotoxicity and Anti-cancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The triphenylphosphoranylidene group is known for its ability to interact with cellular targets involved in apoptosis and cell cycle regulation . Further investigation into its structure-activity relationship (SAR) could elucidate specific mechanisms by which it induces cytotoxicity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phosphonium derivatives, including those similar to this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

- Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as a lead compound in cancer therapy.

Comparative Analysis

To understand the unique biological properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Triphenylphosphoranylidene)-2-propanone | Structure | Moderate antimicrobial activity |

| 1-Cyclopropyl-2-methyl-1-propanone | Structure | Low cytotoxicity; limited research |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-cyclopropyl-2-(triphenylphosphoranylidene)-ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Wittig reagent preparation, involving the reaction of triphenylphosphine with cyclopropyl ketones. For example, analogous routes (e.g., Williamson ether synthesis in ) suggest using anhydrous conditions and inert atmospheres to prevent hydrolysis of the ylide. Optimization of solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) is critical for stabilizing the reactive phosphoranylidene intermediate .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm cyclopropyl ring geometry and ylide resonance. For example, cyclopropyl protons appear as distinct multiplet signals (δ 0.5–2.0 ppm) due to ring strain .

- X-ray Crystallography : Provides precise bond angles (e.g., C8–C9–C10 = 136.69° in ) and confirms the planarity of the phosphoranylidene group.

- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and absence of hydroxyl impurities .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a Wittig reagent for alkene formation, particularly in synthesizing cyclopropane-containing alkenes. For instance, reacting with aldehydes under mild conditions (e.g., room temperature, THF) generates substituted cyclopropyl alkenes, useful in medicinal chemistry for rigidifying bioactive scaffolds .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of the phosphoranylidene ylide in comparison to non-cyclic analogs?

- Methodological Answer : The cyclopropyl ring introduces torsional strain, altering ylide stability and reactivity. Computational studies (e.g., DFT calculations) can model bond dissociation energies (C–C: ~90 kcal/mol in cyclopropane vs. ~83 kcal/mol in linear alkanes) to predict regioselectivity in alkene formation. Experimental validation via kinetic studies (e.g., monitoring reaction rates with substituted aldehydes) is recommended .

Q. How can researchers resolve contradictory data in reaction yields when using this compound under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent, temperature, stoichiometry). For example, highlights acetone as a solvent for improving yields in analogous syntheses.

- Mechanistic Probes : Employ isotopic labeling (e.g., deuterated aldehydes) to trace intermediates via LC-MS.

- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield deviations .

Q. What computational approaches predict the stability of this compound under different storage conditions?

- Methodological Answer :

- Molecular Dynamics Simulations : Model degradation pathways (e.g., hydrolysis or oxidation) under humidity or oxygen exposure.

- QSPR Models : Relate molecular descriptors (e.g., LogP, dipole moment) to shelf-life predictions. Data from (QSAR models) can guide parameter selection.

- Thermogravimetric Analysis (TGA) : Validate predictions by measuring decomposition temperatures .

Safety and Handling

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust (P261 in ).

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure.

- Emergency Procedures : In case of skin contact, wash with soap/water (P262 in ). Store in airtight containers under nitrogen to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.